molecular formula C7H10O3 B12865842 Methyl 3,4-dihydro-2H-pyran-2-carboxylate

Methyl 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No.: B12865842
M. Wt: 142.15 g/mol
InChI Key: CJTTXGOOWXOTSV-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-pyran-2-carboxylate is an organic compound with a six-membered oxygen-containing ring structure. It is a derivative of pyran and is known for its versatile applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydro-2H-pyran-2-carboxylate typically involves the alkylation of 1-bromo-3-chloropropane with methyl acetoacetate in the presence of an alcoholic solvent such as methanol. The reaction is carried out under nitrogen atmosphere at temperatures between 30-40°C. Sodium methoxide is then added to the reaction mixture, which is refluxed at 70°C for 6-8 hours. The crude product is purified by fractional distillation to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Methyl 3,4-dihydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its ester group can undergo hydrolysis to release carboxylate ions, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-dihydro-2H-pyran-2-carboxylate is unique due to its ester functional group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its importance in both research and industry.

Properties

IUPAC Name

methyl 3,4-dihydro-2H-pyran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTTXGOOWXOTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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